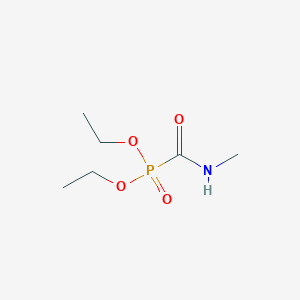

1-diethoxyphosphoryl-N-methylformamide

Description

1-Diethoxyphosphoryl-N-methylformamide is a phosphorylated formamide derivative characterized by a diethoxyphosphoryl group attached to an N-methylformamide moiety. For instance, 3-(diethoxyphosphoryloxy)-3H-benzo[d][1,2,3]triazin-4-one (DEPBT), a compound with a similar diethoxyphosphoryl group, is widely used as a coupling reagent in peptide synthesis due to its efficiency and low racemization . This implies that 1-diethoxyphosphoryl-N-methylformamide may share functional similarities, such as activating carboxyl groups for amide bond formation, albeit with modified solubility or reactivity due to the N-methylformamide substituent.

Properties

CAS No. |

59682-40-5 |

|---|---|

Molecular Formula |

C6H14NO4P |

Molecular Weight |

195.15 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-N-methylformamide |

InChI |

InChI=1S/C6H14NO4P/c1-4-10-12(9,11-5-2)6(8)7-3/h4-5H2,1-3H3,(H,7,8) |

InChI Key |

HQZTWFWTJUALHV-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(=O)NC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-diethoxyphosphoryl-N-methylformamide can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with N-methylformamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants into the desired product .

Industrial Production Methods

In industrial settings, the production of 1-diethoxyphosphoryl-N-methylformamide often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

1-diethoxyphosphoryl-N-methylformamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phosphoramidates.

Reduction: Reduction reactions can yield different phosphine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the diethoxyphosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various phosphoramidates, phosphine derivatives, and substituted phosphoramidates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-diethoxyphosphoryl-N-methylformamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate compounds.

Biology: This compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-diethoxyphosphoryl-N-methylformamide involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphoryl group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. This interaction is crucial in its application as an enzyme inhibitor in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 1-diethoxyphosphoryl-N-methylformamide and related compounds based on structural motifs, applications, and properties inferred from the evidence:

Functional Group Analysis

- Diethoxyphosphoryl vs. Phosphonamidic Fluoride: The diethoxyphosphoryl group in DEPBT and the hypothetical target compound is electron-withdrawing, enhancing electrophilicity for nucleophilic attack in coupling reactions . In contrast, phosphonamidic fluorides (e.g., N-(1-(Diethylamino)ethylidene)-P-hexylphosphonamidic fluoride) feature a P–F bond, which is highly reactive and toxic, leading to their classification as Schedule 1A13 chemicals .

- N-Methylformamide vs. Amine/Aminoethylidene: The N-methylformamide group in the target compound likely increases polarity and solubility in polar solvents compared to the alkylamino or aminoethylidene groups in phosphonamidic fluorides, which may enhance lipid solubility and biological activity .

Research Findings and Gaps

- Toxicological Data : The absence of toxicity data for the target compound contrasts sharply with the well-documented hazards of phosphonamidic fluorides, emphasizing the need for further studies .

- Structural Modifications: Substituting the triazinone ring in DEPBT with a formamide group may alter reaction kinetics or byproduct formation, warranting comparative mechanistic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.